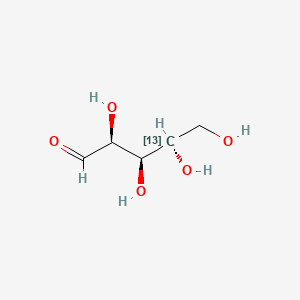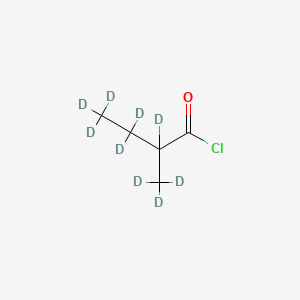
D-arabinose-13C-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-arabinose-13C-2: is a stable isotope-labeled form of D-arabinose, a naturally occurring pentose sugar. The “13C-2” label indicates that the second carbon atom in the molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-arabinose-13C-2 typically involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to achieve high yields and purity of the labeled compound. The production methods are designed to be efficient and cost-effective to meet the demands of scientific research .
Análisis De Reacciones Químicas
Types of Reactions: D-arabinose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving this compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield D-arabinonic acid, while reduction can produce D-arabitol .
Aplicaciones Científicas De Investigación
Chemistry: D-arabinose-13C-2 is used as a tracer in chemical research to study the metabolic pathways of carbohydrates. It helps in understanding the conversion processes and the role of specific enzymes in these pathways.
Biology: In biological research, this compound is used to investigate the metabolism of sugars in various organisms. It is particularly useful in studying the metabolic flux and the regulation of metabolic pathways .
Medicine: this compound has applications in medical research, especially in the study of cancer metabolism. It has been shown to induce cell cycle arrest and promote autophagy in breast cancer cells through the activation of the p38 MAPK signaling pathway .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for pharmaceutical research. It is also used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of D-arabinose-13C-2 involves its incorporation into metabolic pathways as a labeled sugar. In cancer research, it has been shown to induce cytotoxicity by promoting autophagy and activating the p38 MAPK signaling pathway. This leads to cell cycle arrest and inhibition of tumor cell proliferation . The molecular targets and pathways involved include autophagy-related proteins and the p38 MAPK signaling cascade .
Comparación Con Compuestos Similares
D-arabinose-2,3-13C2: Another isotope-labeled form of D-arabinose with carbon-13 isotopes at the second and third positions.
D-xylose: A naturally occurring pentose sugar similar to D-arabinose, used in various biochemical studies.
L-arabinose: The L-isomer of arabinose, used in similar metabolic studies and industrial applications.
Uniqueness: D-arabinose-13C-2 is unique due to its specific labeling at the second carbon position, which allows for precise tracking and analysis in metabolic studies. This specificity makes it a valuable tool in research applications where detailed understanding of metabolic pathways is required .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i4+1 |
Clave InChI |
PYMYPHUHKUWMLA-CKGUFUASSA-N |
SMILES isomérico |
C([13C@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
